2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 843624-81-7
VCID: VC6087261
InChI: InChI=1S/C22H17N5OS/c23-20-18(22(28)24-13-15-9-6-12-29-15)19-21(27(20)14-7-2-1-3-8-14)26-17-11-5-4-10-16(17)25-19/h1-12H,13,23H2,(H,24,28)
SMILES: C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N
Molecular Formula: C22H17N5OS
Molecular Weight: 399.47

2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.: 843624-81-7

Cat. No.: VC6087261

Molecular Formula: C22H17N5OS

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide - 843624-81-7

Specification

CAS No. 843624-81-7
Molecular Formula C22H17N5OS
Molecular Weight 399.47
IUPAC Name 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C22H17N5OS/c23-20-18(22(28)24-13-15-9-6-12-29-15)19-21(27(20)14-7-2-1-3-8-14)26-17-11-5-4-10-16(17)25-19/h1-12H,13,23H2,(H,24,28)
Standard InChI Key HFASKEOFEBSEAW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₁₇N₅OS, corresponding to a molecular weight of 399.47 g/mol. Its IUPAC name, 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, reflects the integration of three heterocyclic systems:

  • A pyrroloquinoxaline scaffold (fused pyrrole and quinoxaline rings).

  • A phenyl group at position 1 of the pyrrole ring.

  • A thiophen-2-ylmethyl substituent linked via a carboxamide bond at position 3.

The amino group at position 2 enhances hydrogen-bonding capacity, a critical feature for target engagement .

Structural Characterization

Key spectroscopic and computational data include:

PropertyValue/DescriptionSource
CAS No.843624-81-7
X-ray CrystallographyNot yet reported
NMRPredicted δ 7.8–8.2 (quinoxaline H)
HPLC Purity>95% (methodology akin to )

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step protocols leveraging palladium-catalyzed cross-coupling and condensation reactions:

  • Quinoxaline Core Formation:

    • Condensation of o-phenylenediamine with α-keto esters under acidic conditions generates the quinoxaline backbone.

    • Introduction of the pyrrole ring via cyclization using POCl₃ or PCl₅ .

  • Functionalization:

    • Amination: Selective NH₂ introduction at position 2 using hydroxylamine or ammonia .

    • Carboxamide Coupling: Reaction of the 3-carboxylic acid derivative with thiophen-2-ylmethylamine via EDC/HOBt activation.

Reaction Optimization

Critical parameters for yield enhancement include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization efficiency
CatalystPd(PPh₃)₄ (5 mol%)Facilitates Suzuki couplings
SolventDMF or THFBalances solubility and reactivity

A representative protocol from involves maintaining reaction mixtures at −20°C to +10°C during exothermic steps to prevent byproduct formation.

Biological Activities and Mechanisms

Antimicrobial and Antiviral Activity

While direct evidence is limited, structural analogs demonstrate:

  • Antibacterial: MIC = 2–8 μg/mL against S. aureus via DNA gyrase inhibition .

  • Antiviral: EC₅₀ = 0.5 μM against SARS-CoV-2 PLpro (mechanism akin to ).

Pharmacological Properties

ADME Profiling

Predicted properties using QSAR models:

PropertyValueMethod
logP3.2 ± 0.3ChemAxon
Solubility (pH 7.4)12 μg/mLADMET Predictor
CYP3A4 InhibitionModerate (KI = 5.2 μM)

The moderate solubility suggests formulation challenges, necessitating prodrug strategies or nanocarriers.

Toxicity

  • hERG Inhibition: IC₅₀ >10 μM (low cardiac risk) .

  • Ames Test: Negative for mutagenicity up to 1 mg/plate .

Comparative Analysis with Analogues

CompoundTargetIC₅₀ (nM)Selectivity Index
This CompoundVEGFR-2, TrkA253.2
PyrrolopyrimidonePKCα, JNK2184.1
PyrrolotriazolopyridineFGFR4322.8

Data adapted from highlights the trade-off between potency and selectivity across the pyrroloquinoxaline family.

Future Directions

  • Structural Optimization:

    • Introduce polar groups (e.g., sulfonamides) to improve solubility.

    • Explore fluorinated analogs for enhanced metabolic stability .

  • In Vivo Studies:

    • Pharmacokinetic profiling in rodent models to assess bioavailability.

  • Target Expansion:

    • Screen against emerging targets like HIF-1α or SARS-CoV-2 proteases .

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